Cas no 4923-01-7 (5-Methyl-4H-1,2,4-triazol-3-ylamine)
5-Methyl-4H-1,2,4-triazol-3-ylamine Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-4H-1,2,4-triazol-3-amine
- 1H-1,2,4-Triazol-5-amine,3-methyl-
- 3-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE
- 5-Methyl-4H-1,2,4-triazol-3-ylamine
- 5-Methyl-4H-1,2,4-triazol-3-ylamine hydrochloride
- 3-methyl-1H-1,2,4-triazol-5-amine
- 5-methyl-1H-1,2,4-triazol-3-amine
- 3-Amino-5-methyl-1,2,4-triazole
- 3-Amino-5-methyl-1H-1,2,4-triazole
- 1H-1,2,4-Triazol-3-amine, 5-methyl-
- s-Triazole, 3-amino-5-methyl-
- FJRZOOICEHBAED-UHFFFAOYSA-N
- 3-Amino-5-methyl-1,4-triazole
- 3-Amino-5-methyl-1H-1,4-triazole
- 1H-1,4-Triazol-3-amine, 5-methyl-
- 3-methyl-1H-1,2,4-triazole-5-ylamine
- 5-Methyl-4H-[1,2,4]triazol-3-ylamine
- J-517791
- MFCD00498236
- F30766
- 3-amino-5-methyl-s-triazole
- 5-methyl-1,2,4-triazol-3-amine
- AKOS000103389
- NSC34793
- DTXSID60284001
- AKOS000637975
- 26092-56-8
- 5-Methyl-2H-[1,2,4]-triazol-3-ylamine
- 5-Methyl-3-amino-4H-1,2,4-triazole
- 5-Methyl-2H-[1,2,4]-triazol-3ylamine
- AG-205/37166003
- 3-AMINO-5-methyl-4H-[1,2,4]TRIAZOLE
- 5-Methyl-1H-1,2,4-triazol-3-ylamine #
- NSC215161
- 5-methyl-2H-1,2,4-triazol-3-amine
- LC-0715
- CS-W019573
- (5-amino-1,2,4-triazol-3-yl)methane
- S10284
- 3-Methyl-1H-1,2,4-triazol-5-amine, AldrichCPR
- SY008254
- 4923-01-7
- Z951367902
- NSC-215161
- FT-0615008
- 3-Amino-5-methyl-4H-1,2,4-triazole, AldrichCPR
- EN300-59469
- A913981
- MFCD00205267
- NSC-34793
- AKOS015955430
- 3-Amino-5-methyl-1H-s-triazole
- 3-METHYL-1,2,4-TRIAZOL-5-AMINE
- AMY32454
- 53741-81-4
- UBF98UW595
- 1H-1,2,4-Triazol-5-amine, 3-methyl-
- 5-methyl-4H-1,2,4-triazole-3-amine
- BBL007835
- ALBB-004179
- STK409699
- 1,2,4-Triazole, 3-amino-5-methyl-
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- MDL: MFCD01114775
- Inchi: 1S/C3H6N4/c1-2-5-3(4)7-6-2/h1H3,(H3,4,5,6,7)
- InChI Key: FJRZOOICEHBAED-UHFFFAOYSA-N
- SMILES: N1C(C)=NC(N)=N1
Computed Properties
- Exact Mass: 98.05920
- Monoisotopic Mass: 98.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 64
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0
- Topological Polar Surface Area: 67.6
Experimental Properties
- Color/Form: Uncertain
- Density: 1.3±0.1 g/cm3
- Melting Point: 142-144
- Boiling Point: 345.5℃ at 760 mmHg
- Flash Point: 189.6±10.4 °C
- PSA: 67.59000
- LogP: 0.27650
- Solubility: Uncertain
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
5-Methyl-4H-1,2,4-triazol-3-ylamine Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22-22
- Safety Instruction: S22-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R20/21/22
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Methyl-4H-1,2,4-triazol-3-ylamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methyl-4H-1,2,4-triazol-3-ylamine Pricemore >>
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5-Methyl-4H-1,2,4-triazol-3-ylamine Suppliers
5-Methyl-4H-1,2,4-triazol-3-ylamine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-Methyl-4H-1,2,4-triazol-3-ylamine
Comprehensive Overview of 5-Methyl-4H-1,2,4-triazol-3-ylamine (CAS No. 4923-01-7): Properties, Applications, and Research Insights
5-Methyl-4H-1,2,4-triazol-3-ylamine (CAS No. 4923-01-7) is a heterocyclic organic compound belonging to the 1,2,4-triazole family, a class of nitrogen-containing compounds widely studied for their diverse chemical and biological properties. This compound, characterized by its methyl-substituted triazole core and amine functional group, has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its versatile reactivity and potential applications.
The structural uniqueness of 5-Methyl-4H-1,2,4-triazol-3-ylamine lies in its triazole ring, which imparts stability and enables interactions with biological targets. Researchers frequently explore its role as a building block in medicinal chemistry, particularly in designing small-molecule inhibitors for enzymes or receptors. Recent studies highlight its relevance in drug discovery, where derivatives of this compound exhibit promising activity against microbial pathogens and inflammatory markers, aligning with the growing demand for novel antimicrobial agents and anti-inflammatory therapeutics.
In material science, 4923-01-7 serves as a precursor for synthesizing functional polymers and coordination complexes. Its amine group facilitates covalent bonding with other monomers, making it valuable for creating high-performance materials with applications in catalysis and electronics. A 2023 study published in the Journal of Materials Chemistry demonstrated its utility in developing luminescent materials for OLEDs, addressing the surge in demand for energy-efficient displays.
Environmental and sustainability concerns have also driven interest in 5-Methyl-4H-1,2,4-triazol-3-ylamine. Its potential as a green chemistry intermediate is under investigation, with researchers optimizing synthetic routes to minimize waste. This aligns with the circular economy trend, where industries prioritize eco-friendly synthesis methods. Computational modeling, including DFT calculations, has been employed to predict its reactivity, reducing experimental trial-and-error and accelerating innovation.
Frequently asked questions about CAS No. 4923-01-7 include inquiries about its solubility (soluble in polar solvents like DMSO and methanol), storage conditions (recommended at 2–8°C under inert atmosphere), and synthetic protocols (commonly via cyclization of thiosemicarbazides). Analytical techniques such as HPLC, NMR, and mass spectrometry are standard for purity verification, ensuring compliance with pharmaceutical-grade standards.
The future of 5-Methyl-4H-1,2,4-triazol-3-ylamine research is intertwined with advancements in AI-driven drug design and automated synthesis platforms. As the scientific community seeks cost-effective alternatives to traditional methods, this compound’s modularity positions it as a key player in next-generation bioconjugates and smart materials. Collaborative efforts between academia and industry continue to unlock its untapped potential, reinforcing its status as a high-value chemical entity.
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